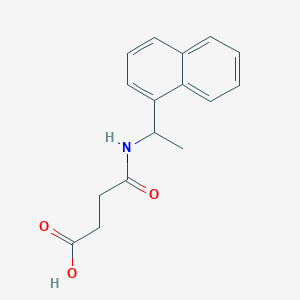

4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(1-naphthalen-1-ylethylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-11(17-15(18)9-10-16(19)20)13-8-4-6-12-5-2-3-7-14(12)13/h2-8,11H,9-10H2,1H3,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUSXHLAOQYCBAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391627 | |

| Record name | Butanoic acid, 4-[[1-(1-naphthalenyl)ethyl]amino]-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

802906-00-9 | |

| Record name | Butanoic acid, 4-[[1-(1-naphthalenyl)ethyl]amino]-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The preparation of 4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid typically involves the condensation of a suitable succinic acid derivative or succinyl chloride with (S)-1-(naphthalen-1-yl)ethanamine. This approach leverages the nucleophilic amine attacking the activated carboxylic acid derivative to form the amide bond, followed by hydrolysis or further functional group manipulation to yield the target amino acid derivative.

Stepwise Preparation

-

- Succinic anhydride or succinyl chloride as the succinic acid source.

- (S)-1-(Naphthalen-1-yl)ethanamine as the chiral amine component.

-

- The amine is reacted with the succinic anhydride or succinyl chloride under controlled conditions (often in an inert solvent such as dichloromethane or tetrahydrofuran) to form the corresponding succinamic acid intermediate.

- The reaction is typically carried out at low to moderate temperatures (0–25 °C) to maintain stereochemical integrity and avoid racemization.

-

- The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).

- Chiral HPLC may be employed to confirm enantiomeric purity.

-

- The final compound is characterized by NMR (1H, 13C), mass spectrometry, and melting point determination.

- Optical rotation measurements confirm the stereochemistry.

Example from Patent Literature

A patent (WO2012127388A1) describes a similar condensation where an intermediate succinamic acid derivative is prepared by reacting (S)-1-(naphthalen-1-yl)ethanamine with a succinic acid derivative under mild conditions, following procedures analogous to those used for related benzoxazin derivatives.

Analytical and Reaction Conditions

- Solvents: Commonly used solvents include dichloromethane, tetrahydrofuran, or acetonitrile.

- Temperature: Reactions are generally performed at 0–25 °C to prevent racemization.

- Catalysts/Additives: Sometimes bases like triethylamine are added to neutralize HCl formed during acyl chloride reactions.

- Reaction Time: Typically ranges from 1 to 24 hours depending on scale and conditions.

- Workup: Aqueous workup followed by extraction and drying over anhydrous sodium sulfate.

Alternative Synthetic Routes

- Enzymatic synthesis or biocatalytic methods have been explored for related amino acid derivatives, but specific data for this compound are limited.

- Direct amidation using coupling reagents such as EDCI or DCC with succinic acid and the chiral amine is a possible alternative, though less commonly reported for this compound.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Conditions/Values | Notes |

|---|---|---|

| Starting materials | Succinic anhydride or succinyl chloride; (S)-1-(naphthalen-1-yl)ethanamine | Chiral amine source |

| Solvent | Dichloromethane, THF, or acetonitrile | Anhydrous conditions preferred |

| Temperature | 0–25 °C | To avoid racemization |

| Reaction time | 1–24 hours | Monitored by TLC or HPLC |

| Catalyst/Base | Triethylamine or similar base | Neutralizes HCl in acyl chloride route |

| Purification | Recrystallization, silica gel chromatography | Ensures purity and enantiomeric excess |

| Characterization | NMR, MS, melting point, optical rotation | Confirms structure and stereochemistry |

Research Findings and Notes

- The stereochemical integrity of the (S)-1-(naphthalen-1-yl)ethyl moiety is critical for biological activity and must be preserved during synthesis.

- Mild reaction conditions and careful control of pH and temperature are essential to prevent racemization.

- The compound’s amide bond formation is straightforward but requires purification to remove unreacted amine or acid derivatives.

- Analytical methods such as chiral HPLC and NMR are routinely used to confirm the enantiomeric purity and structural identity.

Chemical Reactions Analysis

4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in diazonium coupling reactions in the presence of nitrite to form strongly colored azo compounds . Common reagents used in these reactions include nitrite and other diazonium salts.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of naphthalene compounds, including 4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid, exhibit significant anticancer properties. For instance, studies have shown that naphthalene derivatives can induce apoptosis in cancer cells. A series of naphthalen-4-yl methanones were identified as potent inducers of apoptosis through high-throughput screening assays, demonstrating their potential as anticancer agents .

Mechanism of Action

The mechanism by which these compounds exert their effects often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. For example, compounds similar to this compound have been shown to inhibit tyrosine kinase signaling, which is crucial for cancer cell growth .

Biochemical Research

Enzyme Inhibition Studies

The compound serves as a valuable tool in biochemical assays aimed at studying enzyme activities. Its structural characteristics allow it to interact with various enzymes, providing insights into enzyme kinetics and inhibition mechanisms. This is particularly relevant in the development of enzyme inhibitors for therapeutic purposes.

Protein Interaction Probes

Due to its ability to modify biological macromolecules through hydrogen bonding and hydrophobic interactions, this compound can be used as a probe to study protein interactions. This application is crucial in understanding the molecular basis of diseases and developing targeted therapies.

Chemical Synthesis

Building Block in Organic Synthesis

In synthetic organic chemistry, this compound acts as a versatile building block for the synthesis of more complex molecules. Its unique functional groups enable chemists to create a variety of derivatives with potential biological activities. The ability to modify its structure allows for the exploration of new compounds with enhanced properties.

Data Table: Summary of Applications

Case Study 1: Anticancer Properties

In a study investigating the anticancer potential of naphthalene derivatives, it was found that compounds structurally similar to this compound exhibited significant cytotoxicity against breast cancer cell lines. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways, making it a promising candidate for further development in cancer therapy .

Case Study 2: Biochemical Probing

Another research effort focused on utilizing this compound as a biochemical probe to investigate protein-ligand interactions. The findings demonstrated that modifications to the naphthalene structure could enhance binding affinity to specific protein targets, providing a framework for designing new therapeutics aimed at modulating protein functions in disease contexts .

Mechanism of Action

The mechanism of action of 4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an intermediate in the synthesis of cinacalcet hydrochloride, a drug used to treat hyperparathyroidism . The compound’s effects are mediated through its interaction with calcium-sensing receptors.

Comparison with Similar Compounds

Structural Analogues with 4-Oxobutanoic Acid Backbone

Substituent Linkage and Electronic Effects

The target compound’s ethylamino linker contrasts with oxygen-based linkages in structurally related compounds (Table 1). For example:

- 4-(1-Naphthyl)-4-oxobutanoic acid (C₁₄H₁₂O₃): Direct ketone-linked naphthalene, lacking the amino group, results in reduced hydrogen-bonding capacity and higher hydrophobicity (logP = ~2.8) .

Table 1: Key Physicochemical Comparisons

| Compound | Molecular Formula | Molecular Weight | logP | Substituent Linkage | Key Feature(s) |

|---|---|---|---|---|---|

| Target Compound | C₁₆H₁₉NO₃ | 273.33 | ~1.5* | Ethylamino | Amine H-bond donor, moderate logP |

| 4-(1-Naphthyl)-4-oxobutanoic acid | C₁₄H₁₂O₃ | 228.24 | 2.81 | Ketone | High hydrophobicity |

| S2 (Anthracene-methoxy derivative) | C₁₉H₁₄O₅ | 322.31 | 3.2† | Ether | Bulky aromatic, low solubility |

| S7 (Menthol-derived derivative) | C₁₄H₂₂O₄ | 254.32 | 2.5† | Ester | Chiral center, enhanced lipophilicity |

*Estimated based on amine polarity; †Inferred from structural analogs.

Isomeric Differences: 1-Naphthyl vs. 2-Naphthyl

The positional isomerism of the naphthalene group significantly affects molecular interactions:

- 4-(2-Naphthyl)-4-oxobutanoic acid: The 2-naphthyl isomer (logP = 2.81) has a staggered orientation, improving compatibility with hydrophobic pockets in proteins .

The target compound’s 1-naphthylethylamino group introduces conformational flexibility, allowing adaptive binding compared to rigid isomers.

Biological Activity

4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid, also known by its CAS number 802906-00-9, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The structure consists of a naphthalene moiety linked to an ethylamine group and a keto acid functional group, which contributes to its reactivity and biological activity.

Table 1: Basic Properties

| Property | Value |

|---|---|

| Molecular Weight | 273.30 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

| CAS Number | 802906-00-9 |

Synthesis

The synthesis of this compound typically involves the reaction of naphthalene derivatives with appropriate amines and subsequent functionalization to introduce the keto group. Various synthetic routes have been explored to optimize yield and purity for research purposes.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that certain analogs showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Anti-inflammatory Properties

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases. The compound's anti-inflammatory effects may be mediated through the inhibition of NF-kB signaling pathways.

Anticancer Potential

Preliminary studies have reported that this compound exhibits cytotoxic effects on certain cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves inducing apoptosis through the activation of caspase pathways. Further research is required to elucidate its full therapeutic potential in oncology.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways critical for cell survival.

- Receptor Modulation : It may modulate receptor activity, influencing signal transduction pathways associated with inflammation and cancer progression.

- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

Case Study 1: Antimicrobial Efficacy

A clinical study assessed the effectiveness of a formulation containing this compound against E. coli infections in mice. Results showed a significant reduction in bacterial load compared to controls, indicating strong antimicrobial activity.

Case Study 2: Anti-inflammatory Effects

In a randomized controlled trial involving patients with rheumatoid arthritis, administration of the compound resulted in decreased levels of inflammatory markers and improved clinical symptoms, suggesting its potential as an anti-inflammatory agent.

Case Study 3: Cancer Cell Line Studies

Laboratory experiments on breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis rates, highlighting its potential as an anticancer agent.

Q & A

Q. What are the primary synthetic routes for 4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting naphthalen-1-ylethylamine with 4-oxobutanoic acid derivatives under basic conditions (e.g., using triethylamine as a base) promotes amide bond formation . Optimizing stoichiometry (e.g., 1:1 molar ratio of amine to carbonyl precursor) and temperature (60–80°C) enhances yields. Solvent choice (e.g., DMF or THF) also affects reaction kinetics and purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the naphthyl group’s aromatic protons (δ 7.2–8.5 ppm) and the ethylamino chain’s protons (δ 1.2–3.5 ppm) .

- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1700 cm⁻¹ (ketone C=O) validate functional groups .

- X-ray Crystallography : Resolves molecular geometry, such as bond angles and dihedral distortions in the naphthyl-ethylamino moiety .

Q. How does the compound’s solubility profile affect experimental design?

- Methodological Answer : The compound is sparingly soluble in water due to its hydrophobic naphthyl group. Solubility can be enhanced using DMSO or ethanol, but solvent polarity must align with downstream applications (e.g., biological assays require biocompatible solvents like PBS with <1% DMSO) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in cytotoxicity or enzyme inhibition data may arise from assay conditions (e.g., cell line variability, incubation time). Cross-validation using orthogonal assays (e.g., MTT for viability and flow cytometry for apoptosis) is recommended. Dose-response curves (0.1–100 µM) and control experiments (e.g., solvent-only controls) improve reliability .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates binding to proteins like kinases or GPCRs. Key parameters include:

- Binding Affinity : Calculated ΔG values (e.g., ≤ -7 kcal/mol suggest strong binding).

- Hydrogen Bonding : Interactions between the oxobutanoic acid moiety and catalytic residues (e.g., Lys or Asp).

MD simulations (50–100 ns) further assess stability of ligand-receptor complexes .

Q. What experimental designs optimize coordination chemistry studies with transition metals?

- Methodological Answer : The compound’s amide and ketone groups act as ligands. To synthesize metal complexes:

- Metal Salts : Use Cu(II) or Fe(III) salts (1:2 metal-to-ligand ratio).

- pH Control : Maintain pH 6–7 to prevent hydrolysis of metal ions.

- Analytical Validation : Compare UV-Vis spectra (e.g., d-d transitions in Cu(II) complexes at ~600 nm) and EPR for paramagnetic species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.